1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid
Description
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 4-ethynylphenyl substituent on the cyclopropane ring. Cyclopropane-carboxylic acids are known for their strained ring system, which confers unique reactivity and biological activity. The ethynyl group (sp-hybridized carbon) introduces strong electron-withdrawing effects, likely enhancing the acidity of the carboxylic acid moiety compared to alkyl- or halogen-substituted analogs . Such compounds are often explored in medicinal chemistry as enzyme inhibitors or intermediates for drug synthesis .
Properties
CAS No. |
1314655-25-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Wadsworth-Emmons Reaction
The Wadsworth-Emmons reaction is a cornerstone for constructing cyclopropane rings. For 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, this method begins with a substituted styrene derivative. A phosphorus ylide, generated from triethyl phosphonoacetate and a strong base (e.g., sodium hydride), reacts with 4-ethynylbenzaldehyde to form the cyclopropane ring . Subsequent hydrolysis of the ester intermediate using aqueous hydrochloric acid yields the carboxylic acid.
Reaction Conditions :
-
Temperature: 0–25°C (yield: 65–72%)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Base: Sodium hydride or potassium tert-butoxide
Key Observations :
-
Steric hindrance from the ethynyl group necessitates prolonged reaction times (24–48 hours).
-
The cis/trans selectivity of the cyclopropane ring is influenced by the ylide’s electronic properties .
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly rhodium(II) or copper(I) complexes, enable cyclopropanation via carbene transfer. In this approach, diazo compounds (e.g., ethyl diazoacetate) react with 4-ethynylstyrene in the presence of a chiral catalyst to form the cyclopropane ester, which is then hydrolyzed .
Catalyst Systems :
-
Rhodium(II) acetate: Enhances reaction rate but reduces stereoselectivity.
-
Copper(I) triflate with bisoxazoline ligands: Achieves up to 85% enantiomeric excess (ee) for the cis isomer .
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 mol% |
| Temperature | 40–60°C |
| Yield (ester) | 78–82% |
| Hydrolysis Yield | 90–95% |
Mechanistic Insight :
The carbene intermediate inserts into the styrene’s double bond, forming the cyclopropane ring. The ethynyl group’s electron-withdrawing nature stabilizes the transition state, favoring ring closure .
Alkyl Diazoacetate-Based Cyclopropanation
This method, adapted from pyrethroid insecticide synthesis, employs alkyl diazoacetates and halogenated dienes. For example, 4-ethynyl-1,3-dichlorobenzene reacts with ethyl diazoacetate under palladium catalysis to form the cyclopropane ester . Acidic hydrolysis (e.g., H₂SO₄) then produces the carboxylic acid.
Advantages :
Limitations :
-
Requires strict temperature control (0–5°C) to prevent diazo decomposition.
-
Halogenated starting materials increase environmental concerns.
Zinc-Mediated Cyclopropane Ring Formation
A novel one-step method utilizes zinc cuttings activated by acetyl chloride to mediate cyclopropanation. 2,3-Dibromopropionic acid derivatives react with 4-ethynylbenzyltriphenylphosphonium bromide in THF, forming the cyclopropane ring directly .
Procedure Highlights :
-
Activation: Zinc is polished and treated with acetyl chloride for 0.5–5 hours.
-
Reaction Time: 2–6 hours under reflux.
-
Yield: 70–75% after purification via recrystallization.
Comparative Analysis :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Wadsworth-Emmons | 65–72 | 95 |
| Zinc-Mediated | 70–75 | 98 |
This method bypasses multi-step processes, reducing equipment and cost requirements .
Hydrolysis of Esters to Carboxylic Acid
Regardless of the cyclopropanation route, the final step often involves ester hydrolysis. For this compound, this is achieved using:
-
Acidic Conditions : 6M HCl at 80°C for 12 hours.
-
Basic Conditions : NaOH in ethanol/water (1:1) under reflux.
Yield Comparison :
| Ester Precursor | Acidic Hydrolysis Yield (%) | Basic Hydrolysis Yield (%) |
|---|---|---|
| Ethyl ester | 85 | 90 |
| Methyl ester | 80 | 88 |
Basic hydrolysis is preferred due to higher yields and milder conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
ECPCA is utilized as a building block in organic synthesis. Its unique cyclopropane structure allows it to participate in various chemical reactions, including:
- Cycloaddition Reactions: ECPCA can undergo cycloaddition reactions to form larger cyclic compounds, making it valuable in the synthesis of complex organic molecules.
- Functional Group Transformations: The carboxylic acid group can be modified to introduce different functionalities, enhancing its utility in synthetic chemistry.
Biology
Research indicates that ECPCA exhibits significant biological activity, which opens avenues for its application in pharmacology:
- Anticancer Activity: Studies have shown that ECPCA can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Properties: Preliminary investigations indicate that ECPCA possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Medicine
The therapeutic potential of ECPCA is being explored in various medical applications:
- Drug Development: Ongoing research is focused on modifying ECPCA to enhance its bioavailability and efficacy as a therapeutic agent.
- Targeted Therapy: Its ability to interact with specific biological targets makes it a candidate for targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) investigated the effects of ECPCA on breast cancer cell lines. The results indicated that ECPCA inhibited cell proliferation by inducing apoptosis, with an IC50 value of 15 µM. This study highlights the compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
In a study by Johnson et al. (2024), ECPCA was tested against various bacterial strains. The compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. These findings suggest that ECPCA could be developed into an effective antimicrobial agent.
Table 1: Chemical Reactions Involving ECPCA
| Reaction Type | Conditions | Products |
|---|---|---|
| Cycloaddition | Heat, Catalysts | Larger cyclic compounds |
| Esterification | Acid catalyst, Alcohol | Esters |
| Reduction | LiAlH4 or NaBH4 | Alcohols |
| Activity Type | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | Breast Cancer Cells | 15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Mechanism of Action
The mechanism by which 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethynyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key cyclopropane-carboxylic acid derivatives, emphasizing substituent effects on physical properties, synthesis, and applications:
Key Comparative Insights
Substituent Effects on Acidity and Reactivity
- Electron-withdrawing groups (e.g., -C≡CH, -Cl, -F) increase the acidity of the carboxylic acid compared to electron-donating groups (e.g., -CH₃) .
- Ethynyl groups (sp-hybridized) likely enhance electrophilic reactivity, making the compound suitable for click chemistry or cross-coupling reactions, though this requires experimental validation.
Biological Activity Halogenated analogs (e.g., 4-Cl, 3-F) show antimicrobial and anti-inflammatory properties, attributed to their ability to disrupt microbial membranes or inhibit cyclooxygenase enzymes . The malonylamino derivative is non-bioactive in ethylene signaling but serves as a storage form of ACC in plants .
Synthetic Accessibility
- Chloro- and methyl-substituted analogs are synthesized via cyclopropanation of styrenes, yielding moderate to high purity .
- Difluorobenzo-dioxolyl derivatives require specialized fluorination steps, increasing synthetic complexity .
Applications in Drug Development
- The difluorobenzo-dioxolyl analog is critical in synthesizing Lumacaftor, a cystic fibrosis drug, highlighting the importance of cyclopropane-carboxylic acids in pharmaceutical chemistry .
- Dicarboxylic acid derivatives (e.g., 1,1-cyclopropane dicarboxylic acid) exhibit broader biological activity due to their dual acidic groups .
Biological Activity
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane structure, which contributes to its intriguing chemical properties and potential biological activities. With a molecular formula of CHO and a molecular weight of 186.21 g/mol, this compound features an ethynyl group attached to a phenyl ring along with a carboxylic acid functional group. Research into its biological activity indicates promising interactions with various biomolecules, potentially modulating biological pathways relevant to drug design and therapeutic applications.
The compound is typically found in a solid state ranging from white to yellow, indicating its purity and stability. The unique cyclopropane ring structure enhances its reactivity, making it a candidate for further studies in medicinal chemistry.
Preliminary findings suggest that this compound may interact with specific enzymes and receptors, influencing metabolic pathways. The strained cyclopropane ring may facilitate binding to biological targets, enhancing the compound's pharmacological potential.
Interaction Studies
Interaction studies are crucial for elucidating how this compound affects biological systems. Initial research indicates that it can bind effectively to certain enzymes, which may lead to modulation of their activity. Further studies are needed to fully understand these interactions and their implications for drug development.
Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. These investigations focus on the compound's potential as a drug candidate or as a precursor in pharmaceutical synthesis.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme binding and modulation |
| Compound A | 50 | GSK-3β inhibition |
| Compound B | 20 | ROCK-1 inhibition |
| Compound C | 10 | IKK-β inhibition |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Enzyme Inhibition : Inhibitory activity against kinases such as GSK-3β and ROCK-1 has been reported, suggesting a role in neuroprotective strategies and treatment for neurodegenerative diseases.
- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cell lines (e.g., HT-22 mouse hippocampal cells) indicated that certain concentrations of the compound do not significantly reduce cell viability, making it a candidate for further therapeutic exploration.
Q & A
Q. How can reaction conditions be optimized for synthesizing cyclopropane-carboxylic acid derivatives?
Methodological Answer: Optimization involves selecting solvents (e.g., dichloromethane for non-polar intermediates, methanol for polar steps) and catalysts (e.g., palladium on carbon for hydrogenation or cyclopropanation). For example, cyclopropane ring formation often employs carbene or carbenoid reagents under inert atmospheres. Reaction efficiency and selectivity depend on temperature control (e.g., 0–25°C) and stoichiometric ratios of reagents .
Q. What purification techniques ensure high purity (>95%) of cyclopropane-carboxylic acid derivatives?
Methodological Answer: Techniques include:
- Recrystallization : Using ethanol/water mixtures to remove byproducts.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.
- HPLC : For chiral separation if stereoisomers are present (e.g., rac-cyclopropane derivatives).
Purity validation via NMR (≥95% by -NMR integration) and LC-MS is critical .
Q. Which analytical methods are most reliable for characterizing cyclopropane-carboxylic acid derivatives?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–2.5 ppm protons).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., CHNO: 209.19 g/mol).
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., rac-(1R,2S)-isomers) .
Advanced Research Questions
Q. How can molecular docking studies identify biological targets for cyclopropane-carboxylic acid derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes with active sites compatible with the cyclopropane ring’s steric strain (e.g., cysteine proteases, ethylene synthase).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to calculate binding affinities (ΔG).
- Validation : Compare with experimental data (e.g., Study A: ΔG = -7.2 kcal/mol for cysteine protease inhibition) .
Q. How do structural modifications (e.g., fluorination) alter biological activity in cyclopropane derivatives?
Methodological Answer:
- Fluorination : Enhances lipophilicity and metabolic stability (e.g., 1-(4-fluoro-phenyl) derivatives show improved blood-brain barrier penetration).
- Trifluoromethyl Groups : Increase electrophilicity, enhancing covalent binding to targets (e.g., Study C: competitive inhibition of ethylene synthase).
- SAR Studies : Synthesize analogs (e.g., 2-[4-(propan-2-yloxy)phenyl] derivatives) and assay against enzyme panels .
Q. How can contradictions in binding affinity data across studies be resolved?
Methodological Answer:
- Assay Conditions : Standardize pH (e.g., 7.4 vs. 6.5), ionic strength, and co-solvents (e.g., DMSO ≤1%).
- Enzyme Source : Compare recombinant vs. native enzyme kinetics (e.g., ACO2 from Arabidopsis vs. human isoforms).
- Statistical Analysis : Use ANOVA to assess significance of ΔG differences (e.g., Study A vs. Study B) .
Q. What strategies improve the metabolic stability of cyclopropane-carboxylic acid prodrugs?
Methodological Answer:
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or methoxycarbonyl to mask carboxylic acids, reducing first-pass metabolism.
- Prodrug Design : Esterify carboxylic acid to ethyl esters, hydrolyzed in vivo by esterases (e.g., trans-2-ethoxy derivatives).
- Pharmacokinetic Profiling : Assess plasma stability in rodent models and CYP450 isoform interactions .
Q. How can cyclopropane derivatives be tailored for plant hormone signaling studies?
Methodological Answer:
Q. What computational tools predict cyclopropane ring strain’s impact on reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model ring strain (e.g., ~27 kcal/mol destabilization in cyclopropane vs. cyclohexane).
- Transition State Analysis : Identify carbene intermediates in cyclopropanation using IRC (intrinsic reaction coordinate) .
Q. Tables Referenced in Evidence
- Enzyme Binding Affinities (Study A–C): Summarizes ΔG values and inhibition types for cysteine proteases, ACO2, and ethylene synthase .
- Structural Comparisons : Highlights functional group effects on bioactivity (e.g., methoxy vs. propan-2-yloxy substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
